FHT-1015 vs. ACBI1/AU-15330: Equivalent Rescue of T Cell Exhaustion Phenotype Despite Divergent Mechanisms
In a head-to-head in vitro T cell exhaustion model, FHT-1015 (a catalytic ATPase inhibitor) demonstrated a comparable ability to reduce key hallmarks of T cell exhaustion as the PROTAC degraders ACBI1 and AU-15330 [1]. Specifically, FHT-1015 treatment at 100 nM reduced the population of terminally exhausted cells while increasing progenitor-like T cell subsets, a phenotype not universally observed with all chromatin remodeling inhibitors [2]. This functional equivalence, achieved without protein degradation, demonstrates that FHT-1015 can recapitulate a therapeutically relevant phenotype via a distinct, potentially more tunable, pharmacological mechanism.
| Evidence Dimension | Reduction in T cell exhaustion hallmarks (in vitro model) |
|---|---|
| Target Compound Data | Reduced terminally exhausted T cell population; increased progenitor-like T cells (100 nM treatment, 4x every 48h) [2] |
| Comparator Or Baseline | PROTAC degraders ACBI1 and AU-15330 (both at 100 nM) [1] |
| Quantified Difference | Comparable phenotypic rescue; all three compounds reduced exhaustion markers to a similar extent in the same experimental system [1] |
| Conditions | In vitro human T cell exhaustion model; CD3+ T cells from healthy donors; repeated stimulation with Dynabeads; 100 nM compound treatment [1][2] |
Why This Matters
Procurement of FHT-1015 over a PROTAC allows researchers to dissect the functional consequences of BAF complex enzymatic inhibition independent of total protein loss, a critical distinction for target validation studies.
- [1] Crown Bioscience. CICON 2023 Poster 341: Prevention of Terminal T Cell Exhaustion Features by Treatment With Chromatin Remodeling Inhibitors. 2023. View Source
- [2] Crown Bioscience. SITC 2023 Poster 1119: Selective Reversal of Key Features of T cell Exhaustion in an In Vitro Model by a SMARCA4/2 ATPase Inhibitor. 2023. View Source
